molecular formula C8H3F6NO2 B2870014 2,6-Bis(trifluoromethyl)nicotinic acid CAS No. 116383-72-3

2,6-Bis(trifluoromethyl)nicotinic acid

Cat. No.: B2870014
CAS No.: 116383-72-3
M. Wt: 259.107
InChI Key: VHDLZWKUPOEICN-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)nicotinic acid is a pyridine-based carboxylic acid derivative with two trifluoromethyl (-CF₃) groups at the 2- and 6-positions of the aromatic ring. The compound’s structure combines the electron-withdrawing effects of the -CF₃ groups with the acidic properties of the carboxylic acid moiety, making it valuable in pharmaceutical synthesis, agrochemicals, and coordination chemistry. Its molecular formula is C₈H₃F₆NO₂, with a molecular weight of 259.10 g/mol (inferred from analogs in ). The trifluoromethyl groups enhance metabolic stability and lipophilicity, which are critical in drug design .

Properties

IUPAC Name

2,6-bis(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3(6(16)17)5(15-4)8(12,13)14/h1-2H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDLZWKUPOEICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)nicotinic acid typically involves the introduction of trifluoromethyl groups to a nicotinic acid precursor. One common method involves the reaction of nicotinic acid derivatives with trifluoromethylating agents under controlled conditions. For example, trifluoroacetic acid can be used as a trifluoromethylating agent in the presence of a catalyst to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve multi-step processes, including the preparation of intermediate compounds followed by trifluoromethylation and subsequent purification steps. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieving efficient industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid derivatives .

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Group Key Property/Application Source
2,6-Bis(trifluoromethyl)nicotinic acid C₈H₃F₆NO₂ 259.10 2,6 Carboxylic acid Pharmaceutical intermediates
3,5-Bis(trifluoromethyl)benzoic acid C₉H₄F₆O₂ 258.11 3,5 Carboxylic acid High-melting-point CRM
2,6-Bis(trifluoromethyl)phenylboronic acid C₈H₅BF₆O₂ 257.93 2,6 Boronic acid Suzuki coupling
2-Chloro-6-(trifluoromethyl)nicotinic acid C₇H₃ClF₃NO₂ 239.56 2-Cl, 6-CF₃ Carboxylic acid Herbicide synthesis

Biological Activity

2,6-Bis(trifluoromethyl)nicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of two trifluoromethyl groups at the 2 and 6 positions of the pyridine ring. This modification enhances its lipophilicity and stability, making it an interesting candidate for various biological applications. The compound has been studied for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₀H₇F₆NO₂
  • Molecular Weight : Approximately 287.16 g/mol
  • Structure : Contains two trifluoromethyl groups which significantly influence its chemical behavior.

The mechanism by which this compound exerts its biological effects is primarily attributed to the following factors:

  • Lipophilicity : The trifluoromethyl groups enhance the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets.
  • Receptor Interaction : It may interact with specific receptors and enzymes, modulating their activity and leading to various biological effects. This includes potential interactions with nicotinic acetylcholine receptors (nAChRs), which are involved in numerous neurological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Studies have shown that derivatives of nicotinic acid can exhibit antioxidant effects, potentially reducing oxidative stress in cells.
  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, although specific data on its efficacy is still limited. For example, in A549 lung cancer cells, compounds with similar structures have demonstrated significant cytotoxicity through mechanisms involving increased reactive oxygen species (ROS) levels and lipid peroxidation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

  • Cytotoxicity Assessment : Research on related trifluoromethylated nicotinic acids has indicated their potential as anticancer agents. In vitro studies demonstrated that these compounds could inhibit cell viability in various cancer cell lines through mechanisms involving oxidative stress .
  • Mechanistic Studies : A study focusing on the synthesis and characterization of trifluoromethylated nicotinic acid derivatives highlighted their potential to modulate nAChRs, suggesting a role in neuropharmacology .
  • Comparative Analysis : A comparison of this compound with other similar compounds showed enhanced stability and biological activity due to the dual trifluoromethyl substitution. This structural feature contributes to its unique physicochemical properties, making it more versatile for pharmaceutical applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityPotential reduction of oxidative stress in cells
CytotoxicityInduces cell death in cancer cell lines
Receptor ModulationInteraction with nAChRs affecting neurological processes
StabilityEnhanced chemical stability due to trifluoromethyl groups

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